molecular formula C27H36O2 B1660073 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE CAS No. 71352-31-3

4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE

Cat. No.: B1660073
CAS No.: 71352-31-3
M. Wt: 392.6 g/mol
InChI Key: IWQWRFCCDBDLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE is a chemical compound with the molecular formula C27H36O2 and a molecular weight of 392.6 g/mol. This compound is known for its unique structural features, which include a benzoic acid esterified with a 4-pentylphenyl group and a 4-(4-propylcyclohexyl) group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE typically involves esterification reactions. One common method is the reaction of benzoic acid with 4-(4-propylcyclohexyl)phenol and 4-pentylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then interact with various enzymes and receptors in biological systems. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(4-propylcyclohexyl)-, 4-butylphenyl ester
  • Benzoic acid, 4-(4-propylcyclohexyl)-, 4-hexylphenyl ester
  • Benzoic acid, 4-(4-propylcyclohexyl)-, 4-heptylphenyl ester

Uniqueness

4-PENTYLPHENYL 4-(4-PROPYLCYCLOHEXYL)BENZOATE is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

(4-pentylphenyl) 4-(4-propylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O2/c1-3-5-6-8-22-11-19-26(20-12-22)29-27(28)25-17-15-24(16-18-25)23-13-9-21(7-4-2)10-14-23/h11-12,15-21,23H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQWRFCCDBDLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391382
Record name Benzoic acid, 4-(4-propylcyclohexyl)-, 4-pentylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71352-31-3, 81929-40-0
Record name Benzoic acid, 4-(4-propylcyclohexyl)-, 4-pentylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-trans-Propylcyclohexyl)-benzoesäure-(4-pentylphenyl)est er
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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